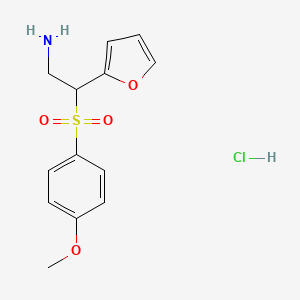
2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan is an organic compound that features a furan ring and a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan typically involves the following steps:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step might involve a sulfonylation reaction where a methoxyphenyl sulfonyl chloride reacts with the furan derivative in the presence of a base.
Final Coupling: The final step involves coupling the furan ring with the methoxyphenyl sulfonyl group under specific conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions to form sulfoxides or sulfides.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Sulfoxides or sulfides.
Substitution: Substituted furan or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In a chemical context, its reactivity would be determined by the electronic and steric properties of the furan and methoxyphenyl sulfonyl groups.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-2-(phenylsulfonyl)ethan: Lacks the methoxy group, which might influence its reactivity and applications.
2-(Thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan: Contains a thiophene ring instead of a furan ring, which could alter its chemical properties.
2-(Furan-2-yl)-2-((4-chlorophenyl)sulfonyl)ethan:
Uniqueness
The presence of both the furan ring and the methoxyphenyl sulfonyl group in 2-(Furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethan makes it unique, potentially offering a combination of reactivity and properties not found in similar compounds.
Properties
IUPAC Name |
2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S.ClH/c1-17-10-4-6-11(7-5-10)19(15,16)13(9-14)12-3-2-8-18-12;/h2-8,13H,9,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONECHPOZGOHXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














